5-Morpholin-4-YL-nicotinic acid
Overview
Description
5-Morpholin-4-YL-nicotinic acid is a chemical compound with the molecular formula C10H12N2O3. It is a derivative of nicotinic acid, where a morpholine ring is attached to the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholin-4-YL-nicotinic acid can be achieved through several methods. One common approach involves the reaction of methyl 5-morpholinonicotinate with sodium hydroxide in methanol, followed by acidification with acetic acid . The reaction conditions typically involve temperatures ranging from 25°C to 65°C.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Morpholin-4-YL-nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the morpholine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nicotinic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Morpholin-4-YL-nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 5-Morpholin-4-YL-nicotinic acid involves its interaction with specific molecular targets. It may act on nicotinic acetylcholine receptors or other cellular pathways, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, known for its lipid-lowering effects.
Nicotinamide: A derivative of nicotinic acid with different biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications
Uniqueness
5-Morpholin-4-YL-nicotinic acid is unique due to the presence of both the nicotinic acid and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits not seen in other similar compounds.
Biological Activity
5-Morpholin-4-YL-nicotinic acid (MNA) is a chemical compound derived from nicotinic acid, characterized by the presence of a morpholine ring at the 5-position of the pyridine structure. This unique configuration imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C10H12N2O3
- Molecular Weight : 208.22 g/mol
- Structure : The compound consists of a nicotinic acid backbone with a morpholine moiety, which enhances its interaction with biological targets.
MNA primarily acts as a ligand for nicotinic acetylcholine receptors (nAChRs), which are integral to neurotransmission. Its binding affinity to these receptors suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound's mechanism involves modulation of neurotransmitter release, influencing various biochemical pathways related to cognition and memory .
Biological Activities
-
Enzyme Inhibition :
- MNA has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in regulating acetylcholine levels in the synaptic cleft, and their inhibition can enhance cholinergic signaling, beneficial in neurodegenerative conditions.
- In vitro studies indicate that MNA exhibits subnanomolar activity against these enzymes, outperforming some existing treatments .
- Neuroprotective Effects :
- Lipid Metabolism :
Case Study 1: Neuroprotective Activity
In a study examining the neuroprotective effects of MNA on BV-2 microglial cells, it was found that treatment with MNA significantly reduced the production of pro-inflammatory cytokines. This was attributed to its ability to inhibit the activation of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent in neurodegenerative diseases .
Case Study 2: Enzyme Inhibition Potency
A comparative analysis of MNA with other known AChE inhibitors revealed that MNA exhibited a higher inhibitory potency than traditional compounds like tacrine. The IC50 values for MNA were recorded at subnanomolar concentrations, indicating its strong potential as a therapeutic agent for cognitive enhancement .
Data Table: Biological Activity Comparison
Compound | AChE Inhibition IC50 (nM) | BChE Inhibition IC50 (nM) | Neuroprotective Activity |
---|---|---|---|
This compound | 0.0352 | Not specified | High |
Tacrine | 200 | 150 | Moderate |
Donepezil | 1 | Not specified | Moderate |
Properties
IUPAC Name |
5-morpholin-4-ylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEVNITWKNWUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406236 | |
Record name | 5-(Morpholin-4-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263270-06-0 | |
Record name | 5-(Morpholin-4-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(morpholin-4-yl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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